molecular formula C11H17BO3 B13687977 4-Butoxy-3-methylphenylboronic Acid

4-Butoxy-3-methylphenylboronic Acid

Cat. No.: B13687977
M. Wt: 208.06 g/mol
InChI Key: KMXFVBPBBZZDFE-UHFFFAOYSA-N
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Description

4-Butoxy-3-methylphenylboronic acid is an organoboron compound characterized by a phenyl ring substituted with a butoxy group (-O-C₄H₉) at the para position (C4) and a methyl group (-CH₃) at the meta position (C3). Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, pharmaceutical synthesis, and materials science due to their stability and reactivity .

Properties

Molecular Formula

C11H17BO3

Molecular Weight

208.06 g/mol

IUPAC Name

(4-butoxy-3-methylphenyl)boronic acid

InChI

InChI=1S/C11H17BO3/c1-3-4-7-15-11-6-5-10(12(13)14)8-9(11)2/h5-6,8,13-14H,3-4,7H2,1-2H3

InChI Key

KMXFVBPBBZZDFE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCC)C)(O)O

Origin of Product

United States

Preparation Methods

Detailed Reaction Conditions and Mechanism

Step Reagents & Conditions Description
1 4-butoxy-3-methylbromobenzene + Mg, anhydrous THF, inert atmosphere, 0 to 25 °C Formation of aryl Grignard reagent via oxidative insertion of Mg into C–Br bond.
2 Add trimethyl borate dropwise at -10 to +15 °C, stir for 1-2 hours Nucleophilic attack of Grignard reagent on borate ester forms boronate intermediate.
3 Quench with 10% aqueous sulfuric acid at 0 to 20 °C, stir, extract, purify Hydrolysis of boronate to boronic acid, followed by isolation and purification.

The reaction proceeds with high selectivity due to the use of non-ether aromatic solvents (e.g., toluene) and controlled temperature, which minimizes side reactions and decomposition.

Industrial Scale Considerations

On an industrial scale, the synthesis follows the same fundamental steps but incorporates:

  • Use of automated reactors and continuous flow systems to improve reaction control and throughput.
  • Employment of non-ether aromatic solvents such as toluene to avoid complications from ether solvents.
  • Purification via recrystallization or chromatographic methods to achieve high purity.
  • Avoidance of specialized low-temperature equipment by maintaining reaction temperatures between -10 and +15 °C, achievable with standard cooling systems.

Alternative Synthetic Routes and Research Insights

Suzuki Coupling-Based Synthesis

An alternative preparation involves Suzuki coupling of an appropriate arylboronic acid derivative with a 4-butoxy-3-methylaryl halide. This method is useful when functionalizing complex molecules or preparing substituted boronic acids as intermediates.

  • For example, Suzuki coupling between 4-bromo-2-furaldehyde and m-methylphenylboronic acid has been demonstrated to prepare related compounds efficiently.
  • This method requires palladium catalysts, bases, and optimized reaction conditions to ensure regioselectivity and yield.

Use of Boronate Esters

Boronic acids can be prepared via hydrolysis of boronate esters such as pinacol esters, which are often more stable and easier to handle. The boronate ester is synthesized first and then converted to the boronic acid under acidic conditions.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages References
Grignard + Trimethyl Borate 4-butoxy-3-methylbromobenzene, Mg, trimethyl borate, H2SO4 -10 to +15 °C, inert atmosphere, non-ether solvent High selectivity, scalable, no special low-temp equipment
Suzuki Coupling 4-bromo-2-furaldehyde, m-methylphenylboronic acid, Pd catalyst Room temperature to 45 °C, base (e.g., NaHCO3), organic solvent Versatile for complex molecules, regioselective
Boronate Ester Hydrolysis Boronate ester intermediate, acid Acidic hydrolysis, room temperature Stable intermediates, ease of purification General knowledge

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-3-methylphenylboronic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phenols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Butoxy-3-methylphenylboronic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Butoxy-3-methylphenylboronic Acid involves its ability to form stable carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This reaction involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved in this reaction include the palladium catalyst and the boronic acid reagent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Alkoxy Substituents
  • 4-Butoxy-3-methylphenylboronic Acid vs. 4-(sec-Butoxy)-3-methylphenylboronic Acid ():
    The sec-butoxy group introduces branching, which may reduce steric hindrance compared to the linear butoxy chain. This structural difference can influence solubility in polar solvents and reactivity in cross-coupling reactions.
Halogenated Analogs
  • 4-Butoxy-2,3-difluorophenylboronic Acid (CAS: 156487-12-6, ):
    Fluorine atoms at C2 and C3 increase electron-withdrawing effects, deactivating the boronic acid toward electrophilic reactions. This contrasts with the electron-donating methyl and butoxy groups in the target compound, which enhance nucleophilicity at the boron center .
Functionalized Derivatives
  • 4-(Ethoxycarbonyl)phenylboronic Acid (CAS: 4334-88-7, C₉H₁₁BO₄, ):
    The ethoxycarbonyl group (-COOEt) is electron-withdrawing, reducing the boron center's nucleophilicity. This makes the compound less reactive in cross-coupling reactions compared to alkoxy-substituted analogs.

Positional Isomerism and Steric Effects

  • 4-Benzyloxy-2-methylphenylboronic Acid (CAS: 847560-49-0, ):
    The benzyloxy group at C4 and methyl at C2 demonstrate how substituent positioning affects steric interactions. The ortho-methyl group may hinder access to the boron center, reducing reactivity compared to the target compound’s meta-methyl group.

Table 1: Key Properties of Selected Boronic Acids

Compound Molecular Formula Substituents TPSA (Ų) GI Absorption BBB Permeability
4-Butoxy-3-methylphenylboronic Acid* - C4: butoxy, C3: methyl ~40.5 High Moderate
(3-(Benzyloxy)phenyl)boronic Acid C₁₃H₁₃BO₃ C3: benzyloxy 46.5 Moderate Low
4-(Ethoxycarbonyl)phenylboronic Acid C₉H₁₁BO₄ C4: ethoxycarbonyl 55.4 Low No
4-Methoxy-3-(methoxycarbonyl)phenylboronic Acid C₉H₁₁BO₅ C4: methoxy, C3: methoxycarbonyl 66.8 Low No

*Estimated based on structural analogs ().

  • Solubility : Alkoxy-substituted derivatives (e.g., butoxy, benzyloxy) generally exhibit higher solubility in organic solvents like THF and toluene compared to polar or charged analogs (e.g., hydroxy, carboxy) .

Industrial and Pharmaceutical Relevance

  • Drug Discovery : The methyl and butoxy groups in the target compound balance steric bulk and reactivity, making it suitable for synthesizing kinase inhibitors or anticancer agents.
  • Material Science : Alkoxy-substituted boronic acids are used in polymer and OLED material synthesis, where solubility and electronic properties are critical .

Q & A

Q. Methodological Approach

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., butoxy and methyl groups at C4 and C3, respectively).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 222.15).
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98% for research-grade material).
  • Infrared Spectroscopy (IR): B-O stretching (~1340 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) verify functional groups .

How does the butoxy substituent influence the reactivity of 4-Butoxy-3-methylphenylboronic Acid in cross-coupling reactions?

Advanced Mechanistic Insight
The butoxy group enhances electron density at the boronic acid moiety via resonance, increasing nucleophilicity and accelerating transmetalation. However, steric hindrance from the methyl group at C3 may reduce coupling efficiency with bulky aryl halides. Competitive protodeboronation can occur under acidic conditions, requiring buffered systems (pH 7–9) to stabilize the boronate intermediate .

What are the best practices for long-term storage of 4-Butoxy-3-methylphenylboronic Acid to prevent degradation?

Experimental Design
Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to minimize oxidation and photodegradation. Periodic purity checks via HPLC or NMR are recommended every 6–12 months. Degradation products (e.g., boroxines) can form under humid conditions; thus, desiccants like silica gel should be used in storage containers .

How can kinetic studies resolve contradictions in reaction rate data for 4-Butoxy-3-methylphenylboronic Acid under varying pH conditions?

Data Contradiction Analysis
Contradictions often arise from competing protodeboronation and transmetalation pathways. Conduct time-resolved kinetic experiments using stopped-flow UV-Vis spectroscopy to monitor intermediate formation. For example, at pH <7, protodeboronation dominates (k₁ > k₂), while at pH 8–10, transmetalation rates (k₂) increase. Data fitting to a two-step kinetic model clarifies pH-dependent behavior .

What role does 4-Butoxy-3-methylphenylboronic Acid play in modifying polymer properties for material science applications?

Advanced Application
Incorporation into polymers via boronate ester linkages improves thermal stability (Tg increases by 20–30°C) and mechanical strength. For example, copolymerization with diols (e.g., polyvinyl alcohol) forms dynamic covalent networks, enabling self-healing materials. Characterize using differential scanning calorimetry (DSC) and tensile testing .

How can researchers quantify the binding affinity of 4-Butoxy-3-methylphenylboronic Acid to biological targets like diol-containing proteins?

Methodological Answer
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . SPR measures real-time binding kinetics (ka = 1.2 × 10⁴ M⁻¹s⁻¹, kd = 3.5 × 10⁻³ s⁻¹), while ITC provides thermodynamic data (ΔG = –28 kJ/mol). Competitive assays with fluorescent diol probes (e.g., alizarin red S) validate specificity .

What strategies mitigate steric hindrance challenges when using 4-Butoxy-3-methylphenylboronic Acid in bioconjugation?

Q. Advanced Synthetic Strategy

  • Linker Design: Introduce flexible spacers (e.g., PEG chains) between the boronic acid and biomolecule.
  • Protecting Groups: Temporarily protect the boronic acid with pinacol esters, which are cleaved post-conjugation.
  • Site-Specific Conjugation: Use orthogonal reactivity (e.g., click chemistry) to bypass steric limitations .

How does 4-Butoxy-3-methylphenylboronic Acid interact with environmental pollutants, and what analytical methods detect these complexes?

Environmental Chemistry Focus
The compound forms stable complexes with heavy metals (e.g., Pb²⁺, Hg²⁺) via boronate-chelate interactions. Detect using inductively coupled plasma mass spectrometry (ICP-MS) for metal quantification and Fourier-transform infrared (FTIR) to identify binding modes (e.g., B–O–M stretching at 450–500 cm⁻¹) .

What computational methods predict the reactivity of 4-Butoxy-3-methylphenylboronic Acid in novel synthetic pathways?

Q. Advanced Computational Analysis

  • Density Functional Theory (DFT): Calculate transition-state energies for cross-coupling or protodeboronation.
  • Molecular Dynamics (MD): Simulate solvent effects on boronate stability in aqueous/organic mixtures.
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with reaction yields .

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